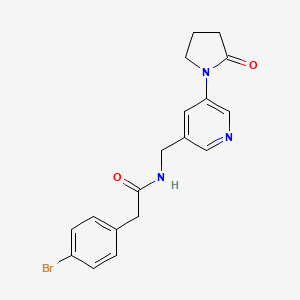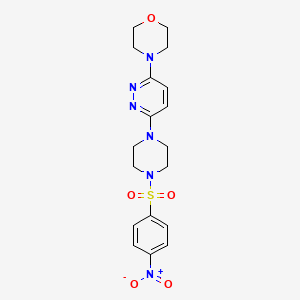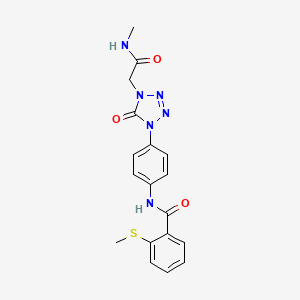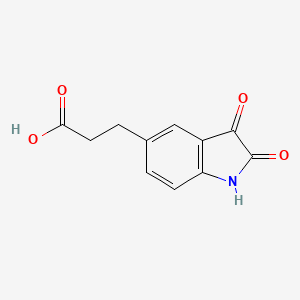
3-(2,3-Dioxoindolin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,3-Dioxoindolin-5-yl)propanoic acid” is a compound with the CAS Number: 81250-90-0 . Its molecular weight is 219.2 . It is a solid substance that should be stored sealed in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9NO4/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11(12)16/h1-4H,5-6H2,(H,13,14) . The compound has a planar structure .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Studies on compounds like N‐Phthaloyl‐dl‐alanine and Caffeine–N-phthaloyl-β-alanine (1/1) have provided insights into their crystal structures, showcasing the importance of hydrogen bonding in the crystallization process. These investigations have enhanced our understanding of the molecular arrangements and interactions within the crystals, which can be pivotal for the design of new materials and drugs (Wheeler, Gordineer, & Deschamps, 2004); (Bhatti, Yunus, Shah, & Flörke, 2012).
Antimicrobial and Antitubercular Activities
The search for new antimicrobial agents has led to the development of 4-aminophenylacetic acid derivatives and carbodithioate derivatives, which have shown promising antimicrobial, antifungal, antitubercular, and antimalarial activities. These studies highlight the potential of 3-(2,3-Dioxoindolin-5-yl)propanoic acid derivatives as leads for the development of new therapeutic agents (Bedair et al., 2006); (Akhaja & Raval, 2013).
Antioxidant Activity
Research into bis-isatin carbohydrazone and thiocarbohydrazone derivatives has unveiled compounds with significant antioxidant properties, useful for combating oxidative stress-related diseases. These findings demonstrate the therapeutic potential of this compound derivatives in the prevention and treatment of conditions arising from oxidative stress (Muğlu, Çavuş, Bakır, & Yakan, 2019).
Antiepileptic Activity
The synthesis and evaluation of novel phthalimide derivatives bearing amino acid conjugated anilines have opened new avenues for antiepileptic drug development. These compounds, derived from this compound, have shown promising results in models of epilepsy, indicating their potential as antiepileptic medications (Asadollahi et al., 2019).
Solar Cell Applications
The engineering of organic sensitizers for solar cell applications is another intriguing area of research involving this compound derivatives. These studies focus on the synthesis of novel organic molecules that can improve the efficiency of solar cells, underscoring the versatility of this compound derivatives in renewable energy technologies (Kim et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to interact with multiple receptors and influence cell function .
Eigenschaften
IUPAC Name |
3-(2,3-dioxo-1H-indol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9(14)4-2-6-1-3-8-7(5-6)10(15)11(16)12-8/h1,3,5H,2,4H2,(H,13,14)(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJGBTBSYFKTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)C(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2579708.png)
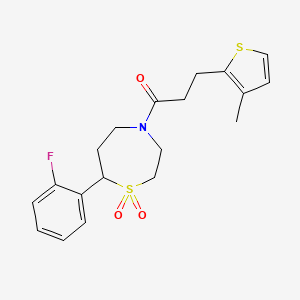
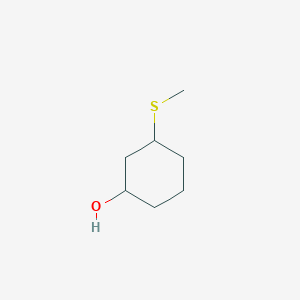
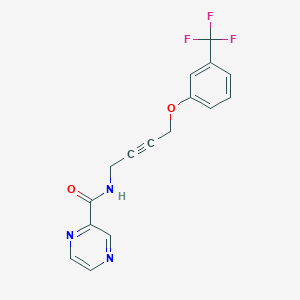

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2579718.png)
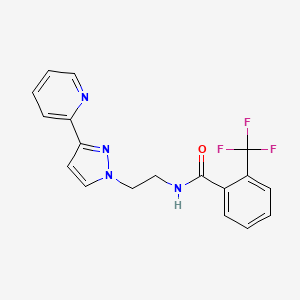
![Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/structure/B2579721.png)
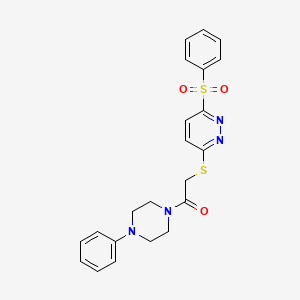
![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/no-structure.png)
